molecular formula C16H11ClN2O2 B2355094 (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 306320-29-6

(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2355094
CAS No.: 306320-29-6
M. Wt: 298.73
InChI Key: UKWIYVHDTFGJDK-MNDPQUGUSA-N
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Description

(2Z)-6-Chloro-2-(phenylimino)-2H-chromene-3-carboxamide is a chromene-derived compound characterized by a benzopyran core substituted with a chlorine atom at position 6, a phenylimino group at position 2, and a carboxamide moiety at position 2. The (2Z) configuration denotes the stereochemistry of the imino group, which influences its molecular geometry and biological interactions .

Properties

IUPAC Name

6-chloro-2-phenyliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWIYVHDTFGJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-chloro-2H-chromene-3-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorine atom on the chromene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The phenylimino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents, stereochemistry, and ring systems, which directly impact their physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 6-Cl, 2-(phenylimino), 3-carboxamide C₁₆H₁₁ClN₂O₂ 298.72 g/mol Z-configuration imino group; moderate lipophilicity
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Br, 2-(4-phenoxyphenylimino), 3-carboxamide C₂₂H₁₅BrN₂O₂ 435.23 g/mol Bromine substitution enhances lipophilicity (logP ~3.8); bulkier aryl group
1327169-83-4 6-Cl, 2-(2,5-difluorophenylimino), N-(1,3-thiazol-2-yl)-3-carboxamide C₁₉H₁₀ClF₂N₃O₂S 417.82 g/mol Difluoro and thiazole groups improve metabolic stability and target binding
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile 8-(2-Cl-benzylidene), 4-(2-Cl-phenyl), 3-cyano C₂₃H₁₅Cl₂N₂O 422.28 g/mol Dual chloro groups and cyano substituent increase electrophilicity

Lipophilicity : Lipophilicity (logP) is a critical parameter for drug absorption. The target compound’s logP is estimated at ~2.5–3.0, lower than its brominated analog (~3.8) due to chlorine’s smaller atomic radius . The difluoro-thiazolyl derivative has intermediate logP (~3.5), balancing solubility and membrane permeability.

Key Advantages and Limitations of the Target Compound

  • Advantages :
    • Simplified synthesis compared to multi-halogenated or fused-ring analogs .
    • Balanced lipophilicity for oral bioavailability.
  • Limitations: Moderate bioactivity compared to derivatives with heterocyclic or dual-halogen substituents . Susceptibility to metabolic degradation at the imino bond, unlike thiazole-containing analogs .

Biological Activity

The compound (2Z)-6-chloro-2-(phenylimino)-2H-chromene-3-carboxamide is a member of the chromene family, characterized by its unique structural features, including a chloro group and a phenylimino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H11ClN2O2C_{16}H_{11}ClN_{2}O_{2} with a molecular weight of approximately 298.73 g/mol. The structure can be represented as follows:

Structure  2Z 6 chloro 2 phenylimino 2H chromene 3 carboxamide\text{Structure }\text{ 2Z 6 chloro 2 phenylimino 2H chromene 3 carboxamide}

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The synthesis pathway often includes the use of solvents like ethanol or methanol and can be optimized for yield and purity through various techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound showed notable activity against multiple bacterial strains and fungi, suggesting its potential as a therapeutic agent for infectious diseases .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)15
U87MG (Glioblastoma)10

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets within cells. This includes the inhibition of key enzymes involved in cellular proliferation and inflammation pathways. Detailed studies are required to elucidate the binding affinities and downstream signaling mechanisms involved in its action .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of several chromene derivatives, including this compound. Results indicated that this compound outperformed many traditional antibiotics against resistant strains .
  • Cancer Cell Line Analysis : A series of experiments on various cancer cell lines highlighted the compound's ability to induce apoptosis through mitochondrial pathways, further establishing its potential as an anticancer agent .

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